(2S)-6-oxo-2,3-dihydro-1H-pyridine-2-carboxylic acid
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Overview
Description
(2S)-6-oxo-2,3-dihydro-1H-pyridine-2-carboxylic acid is a heterocyclic organic compound with a pyridine ring structure. This compound is of significant interest in various fields of chemistry and biology due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-6-oxo-2,3-dihydro-1H-pyridine-2-carboxylic acid typically involves the use of Meldrum’s acid derivatives. One common method involves the reaction between enaminones and acylating agents, followed by electrophilic cyclization . This method is advantageous as it eliminates the need to isolate intermediates, thus streamlining the synthesis process .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction pathways as in laboratory settings. The use of acyl Meldrum’s acids facilitates the preparation of the desired product with high efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
(2S)-6-oxo-2,3-dihydro-1H-pyridine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can yield tetrahydropyridine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the C5 position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peroxymonosulfuric acid.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Reagents like tosyl chloride and triethylamine are employed for electrophilic substitution.
Major Products Formed
The major products formed from these reactions include various substituted pyridines and pyridone derivatives, which have significant biological and chemical applications .
Scientific Research Applications
(2S)-6-oxo-2,3-dihydro-1H-pyridine-2-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (2S)-6-oxo-2,3-dihydro-1H-pyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, influencing various biochemical processes . Its unique structure allows it to bind to specific receptors, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
Meldrum’s Acid: A structurally related compound with similar reactivity and applications.
Pyridone Derivatives: These compounds share the pyridine ring structure and exhibit similar chemical properties.
Uniqueness
(2S)-6-oxo-2,3-dihydro-1H-pyridine-2-carboxylic acid is unique due to its specific stereochemistry and the presence of both keto and carboxylic acid functional groups. This combination of features imparts distinct reactivity and biological activity, making it a valuable compound in various fields of research .
Properties
CAS No. |
147751-02-8 |
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Molecular Formula |
C6H7NO3 |
Molecular Weight |
141.12 g/mol |
IUPAC Name |
(2S)-6-oxo-2,3-dihydro-1H-pyridine-2-carboxylic acid |
InChI |
InChI=1S/C6H7NO3/c8-5-3-1-2-4(7-5)6(9)10/h1,3-4H,2H2,(H,7,8)(H,9,10)/t4-/m0/s1 |
InChI Key |
LPOSNJQWOACRGS-BYPYZUCNSA-N |
Isomeric SMILES |
C1C=CC(=O)N[C@@H]1C(=O)O |
SMILES |
C1C=CC(=O)NC1C(=O)O |
Canonical SMILES |
C1C=CC(=O)NC1C(=O)O |
Synonyms |
2-Pyridinecarboxylicacid,1,2,3,6-tetrahydro-6-oxo-,(S)-(9CI) |
Origin of Product |
United States |
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